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Abstract
The Butyrophilin (BTN) and Butyrophilin-like (BTNL) molecules, relatives of the B7 family of

immune regulators, are emerging as critical modulators of the immune response.[1][2][3]

Initially characterized for their role in lactation, these type I transmembrane proteins are now

recognized as a novel class of immune checkpoints with diverse, context-dependent functions,

ranging from potent T cell inhibition to the specific activation of γδ T cell subsets.[1][4] Their

expression patterns and immunomodulatory functions position them as compelling targets for

therapeutic intervention in autoimmunity, infectious disease, and oncology. This guide provides

an in-depth overview of key BTN family members, their signaling mechanisms, quantitative

interaction data, and the experimental protocols used to elucidate their function.

Introduction to the Butyrophilin Superfamily
Butyrophilins are structurally related to the B7 co-stimulatory molecules, featuring extracellular

immunoglobulin variable (IgV) and constant (IgC) domains.[2][3] A distinguishing feature of

most BTN family members is the presence of a C-terminal cytoplasmic B30.2 (PRYSPRY)

domain, which can be involved in sensing intracellular ligands and initiating "inside-out"

signaling.[5] The human BTN genes are clustered within the Major Histocompatibility Complex

(MHC) region on chromosome 6, underscoring their immunological importance.[3][5] This
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family can be broadly categorized into co-inhibitory molecules that suppress αβ T cell

responses and specialized activators of γδ T cells.

Co-inhibitory Butyrophilin Family Members
Several BTN family members act as negative regulators of T cell activation, functioning as

novel immune checkpoints.

Butyrophilin 1A1 (BTN1A1)
BTN1A1 has been identified as a co-inhibitory molecule that suppresses T cell activation and

proliferation.[6] Its expression has been noted in lymphoid tissues and a range of solid tumors,

where it is often mutually exclusive with PD-L1 expression.[7][8][9]

Signaling Pathway: BTN1A1 ligation on T cells inhibits T Cell Receptor (TCR) signaling. This is

achieved by suppressing the phosphorylation of key downstream signaling molecules,

including p38 MAP Kinase (MAPK), CREB, and TOR.[10][11] Additionally, BTN1A1's

intracellular domain can bind to Janus-activated kinase (JAK)1, leading to the suppression of

JAK/STAT signaling, which in turn inhibits IFN-γ-induced PD-L1 upregulation.[9]
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Caption: BTN1A1 Co-inhibitory Signaling Pathway.

Butyrophilin 2A2 (BTN2A2)
BTN2A2 is a potent inhibitor of T cell activation and plays a role in inducing peripheral

tolerance.[12] It is expressed on antigen-presenting cells (APCs) and its expression is

upregulated by inflammatory stimuli like LPS.[12][13]

Signaling Pathway: BTN2A2 exerts its inhibitory function through at least two mechanisms.

Firstly, it directly binds to CD45RO on activated T cells, enhancing the phosphatase activity of

CD45.[1][10][13][14] This leads to dephosphorylation of TCR signaling components,

dampening the activation signal. Secondly, BTN2A2 engagement inhibits the PI3K/Akt

signaling pathway by preventing the phosphorylation of the p85 regulatory subunit of PI3K and

downstream phosphorylation of Akt, a key cell survival and proliferation signal.[12][13][15] This

inhibition can also promote the differentiation of naive T cells into Foxp3+ regulatory T cells

(Tregs).[12][15]
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Caption: BTN2A2 Co-inhibitory Signaling Pathway.

Butyrophilin-Like 2 (BTNL2)
BTNL2 is another inhibitory member of the family, highly expressed in lymphoid tissues and the

intestine.[16] Recombinant BTNL2-Ig fusion protein has been shown to bind a putative receptor
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on activated T cells and inhibit their proliferation.[16] Mechanistically, it suppresses TCR-

mediated activation of key transcription factors including NFAT, NF-κB, and AP-1.[6][17]

Vγ9Vδ2 T Cell Activation by the BTN3A Family
The BTN3A subfamily (BTN3A1, BTN3A2, BTN3A3), also known as CD277, plays a unique

and essential role in the activation of human Vγ9Vδ2 T cells, a major γδ T cell subset that

responds to cellular stress, infection, and transformation.[18][19]

Signaling Pathway (Inside-Out Model): The activation mechanism is a novel form of "inside-out"

signaling.

Sensing: Small pyrophosphate molecules, known as phosphoantigens (pAgs), accumulate

inside a cell due to metabolic dysregulation (e.g., in cancer) or microbial pathways.[5][20]

Binding: These pAgs bind directly to a positively charged pocket within the intracellular B30.2

domain of BTN3A1.[5][17][18]

Conformational Change: pAg binding induces a conformational change in BTN3A1.[2][20]

This change promotes a direct, pAg-dependent interaction between the intracellular domains

of BTN3A1 and BTN2A1.[2]

Transduction: This intracellular rearrangement is allosterically transmitted to the extracellular

domains of the BTN3A1/BTN2A1 complex, altering their conformation and/or clustering on

the cell surface.[11][14]

Recognition: The rearranged BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 T Cell

Receptor, leading to potent T cell activation, cytokine release, and cytotoxicity against the

target cell.[2][21][22]
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Caption: BTN3A1/BTN2A1 'Inside-Out' Signaling for Vγ9Vδ2 T Cell Activation.
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Quantitative Data Summary
The following tables summarize key quantitative data for BTN family member interactions.

Table 1: Protein-Protein Binding Affinities

Interacting
Proteins

Method
Binding Affinity
(Kd)

Reference(s)

| BTN2A2 & CD45RO | Microscale Thermophoresis (MST) | 63.5 nM |[1][10] |

Table 2: BTN3A1 B30.2 Domain - Phosphoantigen (pAg) Binding Affinities

Ligand
(Phosphoantigen)

Method
Binding Affinity
(Kd)

Reference(s)

HMBPP / cHDMAPP
(Microbial)

Isothermal Titration
Calorimetry (ITC)

~1.1 - 2.0 µM [5][17][23]

IPP (Endogenous)
Isothermal Titration

Calorimetry (ITC)
~627 - 658 µM [8][17][23]

| DMAPP (Endogenous) | Isothermal Titration Calorimetry (ITC) | ~120 µM |[8] |

Key Experimental Protocols
This section details methodologies for cornerstone experiments used to study Butyrophilin

function.

Protocol: In Vitro T Cell Proliferation Assay with BTN-Fc
Fusion Proteins
This protocol assesses the inhibitory or stimulatory effect of a BTN family member on T cell

proliferation.

Objective: To measure the dose-dependent effect of an immobilized BTN-Fc fusion protein on

anti-CD3/anti-CD28-induced T cell proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.biorxiv.org/content/10.1101/2024.11.12.623303v1.full.pdf
https://www.biorxiv.org/content/10.1101/2024.11.12.623303v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4337483/
https://pubmed.ncbi.nlm.nih.gov/25637025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10533412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4337483/
https://pubmed.ncbi.nlm.nih.gov/25637025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10533412/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2617357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Purified recombinant BTN-Fc fusion protein (e.g., BTN1A1-Fc) and isotype control Fc protein

(e.g., human IgG1).

Purified anti-CD3 and anti-CD28 antibodies (functional grade).

96-well flat-bottom tissue culture plates.

Isolated human or mouse T cells.

Carboxyfluorescein succinimidyl ester (CFSE) dye.

Complete RPMI-1640 medium.

Flow cytometer.

Methodology:

Plate Coating: a. Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS. Add 50 µL to each

well of a 96-well plate. b. Incubate for 2-4 hours at 37°C or overnight at 4°C. c. Wash wells 2-

3 times with sterile PBS to remove unbound antibody. d. Prepare serial dilutions of the BTN-

Fc fusion protein and control-Fc protein in sterile PBS (e.g., from 0.1 to 20 µg/mL). e. Add 50

µL of the Fc protein solutions to the anti-CD3 coated wells. Incubate for 2 hours at 37°C to

allow for immobilization. f. Wash wells 2-3 times with sterile PBS.[6][24]

T Cell Preparation and Labeling: a. Isolate T cells from peripheral blood (human) or

spleen/lymph nodes (mouse) using standard methods (e.g., negative selection magnetic

beads). b. Resuspend cells at 1x10^6 cells/mL in PBS. c. Add CFSE to a final concentration

of 0.5-5 µM. Incubate for 10 minutes at 37°C, protected from light. d. Quench the labeling

reaction by adding 5 volumes of ice-cold complete medium. e. Wash cells 2-3 times with

complete medium to remove excess CFSE.[25]

Co-culture and Proliferation Analysis: a. Resuspend CFSE-labeled T cells in complete

medium containing soluble anti-CD28 antibody (1-2 µg/mL). b. Add 200 µL of the cell

suspension (e.g., 2x10^5 cells) to each well of the prepared plate. c. Culture for 3-5 days at

37°C, 5% CO2. d. Harvest cells and analyze by flow cytometry. Proliferation is measured by
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the serial halving of CFSE fluorescence intensity in daughter cells. Gate on live, single cells

to quantify the percentage of divided cells.[26][27]
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Caption: Workflow for T Cell Proliferation Assay.

Protocol: Co-Immunoprecipitation (Co-IP) for BTN
Interaction
This protocol is for verifying the interaction between a "bait" BTN protein and a putative "prey"

binding partner in a cell lysate.

Objective: To pull down an endogenous or overexpressed BTN protein and determine if a

specific partner protein is co-precipitated.

Materials:

Cells expressing the proteins of interest.
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Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5-1%

NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors).

Antibody specific to the "bait" protein.

Isotype control antibody.

Protein A/G magnetic beads or agarose resin.

SDS-PAGE and Western Blotting reagents.

Methodology:

Cell Lysis: a. Culture and harvest cells. Wash the cell pellet once with ice-cold PBS. b.

Resuspend the pellet in 1 mL of ice-cold Co-IP Lysis Buffer per ~10^7 cells. c. Incubate on

ice for 30 minutes with periodic vortexing. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C

to pellet cell debris. e. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Determine protein concentration (e.g., via BCA assay).[28][29]

Immunoprecipitation: a. Pre-clear the lysate by adding 20-30 µL of Protein A/G beads and

incubating for 1 hour at 4°C with rotation. Pellet the beads and discard them, keeping the

supernatant. b. To ~500-1000 µg of pre-cleared lysate, add 2-5 µg of the bait-specific

antibody or the isotype control antibody. c. Incubate for 2-4 hours or overnight at 4°C with

gentle rotation. d. Add 30-50 µL of equilibrated Protein A/G beads to each sample and

incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.[16][30]

Washing and Elution: a. Pellet the beads by centrifugation (or using a magnetic rack).

Discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash

Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet. c.

After the final wash, carefully remove all supernatant. d. Elute the protein complexes by

resuspending the beads in 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for

5-10 minutes.

Analysis: a. Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.

b. Perform Western Blot analysis using antibodies against the "bait" protein (to confirm

successful IP) and the putative "prey" protein (to test for interaction). A band for the prey

protein in the bait IP lane but not in the isotype control lane indicates a specific interaction.
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Protocol: Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation state of key signaling proteins

following BTN engagement.

Objective: To determine if treatment with a BTN-Fc fusion protein or co-culture with BTN-

expressing cells alters the phosphorylation of proteins like Akt, p38, or Zap70.

Materials:

Treated and untreated cell lysates.

Primary antibodies specific for both the phosphorylated form (e.g., anti-phospho-Akt Ser473)

and the total form of the protein of interest.

HRP-conjugated secondary antibodies.

SDS-PAGE and Western Blotting equipment.

Chemiluminescent substrate.

Methodology:

Cell Treatment and Lysis: a. Stimulate T cells (e.g., with anti-CD3/CD28) in the presence of

immobilized BTN-Fc or control-Fc for short time courses (e.g., 0, 2, 5, 15, 30 minutes). b.

Immediately lyse cells in ice-cold RIPA buffer containing protease and phosphatase

inhibitors. c. Clarify lysates by centrifugation and determine protein concentration.[12][31]

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling

in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or

nitrocellulose membrane.

Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer

(e.g., 5% BSA or non-fat milk in TBST). For phospho-antibodies, BSA is generally

recommended.[32] b. Incubate the membrane with the primary phospho-specific antibody

overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 5-10 minutes each

in TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at
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room temperature. e. Wash the membrane again as in step 3c. f. Apply chemiluminescent

substrate and image the blot.

Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped

of antibodies and re-probed with an antibody against the total form of the protein of interest

(e.g., anti-total-Akt). Densitometry is used to quantify the ratio of phosphorylated protein to

total protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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